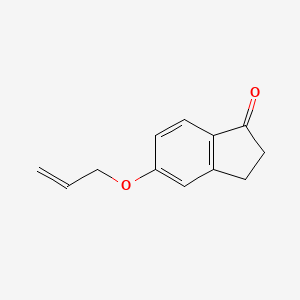

5-Allyloxy-indan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

37869-09-3 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

5-prop-2-enoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C12H12O2/c1-2-7-14-10-4-5-11-9(8-10)3-6-12(11)13/h2,4-5,8H,1,3,6-7H2 |

InChI Key |

YISCRASURPUSBT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC2=C(C=C1)C(=O)CC2 |

Origin of Product |

United States |

Foundational Aspects of 5 Allyloxy Indan 1 One in Organic Chemistry

Significance of the Indanone Scaffold in Complex Molecule Synthesis

The 1-indanone (B140024) core, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, is recognized as a privileged scaffold in medicinal chemistry and natural product synthesis. nih.govresearchgate.netacs.org This framework is prevalent in a multitude of biologically active molecules and serves as a crucial building block for creating more complex structures. researchgate.netacs.orgbeilstein-journals.org Natural indanones, such as those isolated from fern species and marine cyanobacterium, have demonstrated activities including cytotoxicity and antibacterial effects. rsc.orgtudublin.ie

In medicinal chemistry, the indanone scaffold is a key component in various therapeutic agents. tudublin.ie For example, donepezil, a drug used in the management of Alzheimer's disease, is a well-known pharmaceutical derived from a 2-substituted-1-indanone structure. acs.orgnih.gov The rigid conformation of the indanone ring system provides a fixed orientation for appended functional groups, which is advantageous in designing molecules that bind to specific biological targets. The synthesis of arylidene indanones, often from 1-indanone and various benzaldehydes, has yielded compounds explored as inhibitors for cholinesterases, tubulin depolymerizing agents, and antimalarials. rsc.orgresearchgate.net

The synthetic utility of the indanone scaffold is rooted in its versatile reactivity. Classic organic reactions such as the Friedel–Crafts acylation of arylpropionic acids or the Nazarov cyclization are common methods for its construction. researchgate.netbeilstein-journals.org Once formed, the ketone and the adjacent methylene (B1212753) group can undergo a wide range of transformations, including aldol (B89426) condensations, to build molecular complexity. rsc.org This adaptability makes the indanone skeleton a frequent starting point for the total synthesis of natural products and the development of new pharmaceutical candidates. nih.govresearchgate.net

Role of the Allyloxy Functional Group in Contemporary Organic Transformations

The allyloxy group, characterized by the structure -O-CH₂-CH=CH₂, is a highly versatile functional group in modern organic synthesis. Its utility stems from the unique reactivity of the allyl moiety, which allows it to serve both as a stable protecting group and as a handle for intricate molecular transformations. wikipedia.orgmdpi.com

As a protecting group for alcohols and phenols, the allyl group is valued for its stability across a wide range of acidic and basic conditions. organic-chemistry.orgorganic-chemistry.org This stability allows other parts of a molecule to be modified without affecting the protected hydroxyl group. organic-chemistry.org Crucially, the allyl group can be removed under specific, mild conditions, often using palladium catalysts, which ensures that other sensitive functional groups in the molecule remain intact—a concept known as an orthogonal protecting group strategy. organic-chemistry.orgorganic-chemistry.orgacs.org

Beyond protection, the allyloxy group is a key player in several powerful bond-forming reactions. The most notable of these is the Claisen rearrangement, a libretexts.orglibretexts.org-sigmatropic rearrangement that converts allyl aryl ethers into ortho-allylphenols upon heating. libretexts.orglibretexts.orgwikipedia.org This reaction is a reliable method for forming carbon-carbon bonds and proceeds through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.orgorganic-chemistry.org Variations of this reaction, such as the Johnson-Claisen and Bellus-Claisen rearrangements, have further expanded its synthetic scope. wikipedia.org The double bond within the allyloxy group can also undergo various other transformations, including oxidation to form epoxides or diols, and can participate in transition metal-catalyzed reactions. wikipedia.orgimperial.ac.uk

Rationale for Comprehensive Academic Investigation of 5-Allyloxy-indan-1-one

The specific molecule, this compound, combines the advantageous structural features of the indanone core with the versatile reactivity of the allyloxy group. This unique combination makes it a highly valuable substrate for academic and synthetic exploration. The rationale for its comprehensive investigation is built on its potential as a versatile intermediate for synthesizing a diverse array of more complex and potentially bioactive molecules.

The strategic placement of the allyloxy group on the aromatic ring of the indanone scaffold opens up multiple avenues for chemical modification. For instance, the allyloxy group can undergo a thermal Claisen rearrangement, a reaction known to occur with allyloxy indane derivatives, to introduce an allyl group at the ortho position (C4). google.com This rearranged product can then serve as a precursor for further cyclization or functionalization. Alternatively, deprotection of the allyloxy group would yield 5-hydroxy-indan-1-one, a key intermediate for various biologically active compounds, including those investigated as multi-functional drugs for Alzheimer's disease. nih.govresearchgate.net

Furthermore, the indanone portion of the molecule provides additional sites for reaction. The ketone can be reduced or can act as an electrophile in condensation reactions. The aromatic ring can be further substituted, for example, through Suzuki-Miyaura cross-coupling reactions if a bromo-analogue like 5-bromo-1-indanone (B130187) is used, demonstrating the potential for extensive functionalization of this scaffold. researchgate.net The study of methyl- and methoxy-substituted indanones has provided valuable thermochemical data, highlighting the academic interest in understanding the properties of such substituted systems. researchgate.net

The investigation into the synthesis and reactivity of this compound and its derivatives is driven by the goal of creating structurally diverse compounds. researchgate.net These new molecules can then be screened for biological activity, potentially leading to the discovery of new drug candidates or valuable chemical probes. researchgate.net The synthesis of 5-allyloxy-3-methoxyphenyl derivatives has been explored for generating compounds with antimicrobial properties, showcasing the utility of the allyloxy moiety in building bioactive frameworks. acgpubs.org Therefore, a thorough academic study of this compound is justified by its significant potential as a foundational building block in synthetic and medicinal chemistry.

Synthetic Methodologies for 5 Allyloxy Indan 1 One

Strategic Approaches to the Indanone Core with Allyloxy Substituents

The formation of the bicyclic indanone skeleton is a critical step that has been the subject of extensive research. Several classic and modern synthetic reactions can be employed to create this structure, which can either already possess the required oxygen-containing substituent at the 5-position or be designed for later functionalization.

Intramolecular cyclization reactions are the most common and effective methods for constructing the five-membered ring of the indanone system fused to a benzene (B151609) ring.

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones, which can be adapted for indanone synthesis. The classic reaction involves the acid-catalyzed conrotatory 4π-electrocyclization of a divinyl ketone. organic-chemistry.org For the synthesis of indanones, this typically involves an aryl vinyl ketone substrate. The reaction is promoted by strong Lewis or Brønsted acids. organic-chemistry.org

Recent advancements have expanded the scope of this reaction. For instance, a halo-Nazarov cyclization strategy has been developed that uses readily available starting materials and mild catalytic conditions to generate functionalized indanones. nih.gov This approach leverages the cyclization of 3-halopentadienyl cationic intermediates, which are found to be more kinetically accessible and thermodynamically favorable than traditional oxy-pentadienyl systems, particularly for substrates where cyclization disrupts aromaticity. nih.gov Photo-Nazarov cyclizations of aryl vinyl ketones have also been explored as a metal-free approach to the indanone core. researchgate.net

Table 1: Overview of Nazarov Cyclization Strategies for Indanone Scaffolds

| Strategy | Key Features | Catalyst/Conditions | Reference |

|---|---|---|---|

| Classic Nazarov | Acid-catalyzed electrocyclization of divinyl ketones. | Strong Lewis or Brønsted acids (e.g., BF₃, H₂SO₄) | organic-chemistry.org |

| Halo-Nazarov | Employs arylallyl cationic intermediates; proceeds under mild conditions. | Inexpensive reagents, catalytic conditions | nih.gov |

| Photo-Nazarov | Metal-free cyclization initiated by light. | Photochemical conditions | researchgate.net |

| Organocatalytic Nazarov | Asymmetric synthesis using chiral organocatalysts. | Chiral Brønsted acids | oaepublish.com |

Intramolecular Friedel-Crafts acylation is one of the most traditional and widely used methods for synthesizing 1-indanones. mdpi.com This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. The direct cyclization of the carboxylic acid is preferred from an environmental standpoint as it produces only water as a byproduct, though it often requires harsh conditions, such as high temperatures and strong dehydrating agents like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH). mdpi.combeilstein-journals.org The use of the more reactive acyl chloride allows for milder conditions, often employing a Lewis acid catalyst like aluminum chloride (AlCl₃). beilstein-journals.orglibretexts.org

A notable variation involves the use of Meldrum's acid derivatives. These substrates can be used in intramolecular Friedel-Crafts acylations catalyzed by metal triflates, providing an efficient route to the indanone system. nih.govorgsyn.org One specific method for preparing the precursor 5-hydroxy-1-indanone (B188539) involves a one-pot reaction starting from anisole (B1667542) and 3-chloropropionyl chloride, catalyzed by a multi-component Lewis acid system (e.g., AlCl₃/LiCl), which proceeds via an initial Friedel-Crafts acylation followed by an intramolecular alkylation and demethylation. google.com

Table 2: Comparison of Friedel-Crafts Acylation Conditions for Indanone Synthesis

| Starting Material | Reagent/Catalyst | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| 3-Arylpropionic Acid | Polyphosphoric Acid (PPA) | High Temperature | One-step, atom economical | beilstein-journals.org |

| 3-Arylpropionic Acid | Trifluoromethanesulfonic Acid (TfOH) | Room Temp or MW/US | Milder than PPA | mdpi.com |

| 3-Arylpropionyl Chloride | Aluminum Chloride (AlCl₃) | Low Temperature | High reactivity | beilstein-journals.orglibretexts.org |

| Benzyl Meldrum's Acid | Metal Triflates (e.g., Sc(OTf)₃) | N/A | Stable, easily handled precursors | nih.govorgsyn.org |

| Anisole + 3-Chloropropionyl Chloride | AlCl₃/LiCl | Room Temp then 100-170 °C | One-pot synthesis of 5-hydroxy-1-indanone | google.com |

Carbonylative cyclizations represent a more modern approach, utilizing transition metal catalysts to incorporate a carbonyl group during the ring-forming step. These methods are valued for their efficiency and functional group tolerance. Palladium or rhodium complexes are commonly used to catalyze the reaction between an unsaturated aryl halide (or a related substrate) and an alkyne or alkene in the presence of carbon monoxide (CO). researchgate.netorganic-chemistry.org

For example, indanones can be synthesized in high yields via the rhodium(I)-catalyzed carbonylative cyclization of alkynes with arylboroxines under a CO atmosphere. iyte.edu.tr Another protocol describes the palladium(0)-catalyzed carbonylative cyclization of o-bromostyryl derivatives, where molybdenum hexacarbonyl serves as a solid source for the in situ generation of carbon monoxide, often accelerated by microwave heating. researchgate.net These reactions proceed through the formation of an acyl-palladium intermediate, which then undergoes cyclization to form the indanone ring. researchgate.net

An alternative and highly direct strategy involves first synthesizing an indanone with a hydroxyl group at the desired position, followed by its conversion to the target allyloxy derivative. This approach separates the construction of the core from the installation of the specific ether linkage.

This method is arguably the most straightforward route to 5-Allyloxy-indan-1-one. The synthesis begins with the preparation of 5-hydroxy-1-indanone. This precursor is readily synthesized via several methods, including the intramolecular Friedel-Crafts cyclization of 3-(3-hydroxyphenyl)propionic acid or the demethylation/cyclization of 3-(3-methoxyphenyl)propionic acid. google.comgoogle.com

Once 5-hydroxy-1-indanone is obtained, the final step is a Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an allyl electrophile, such as allyl chloride or allyl bromide. google.com This reaction is typically carried out in a polar aprotic solvent.

Table 3: Reagents for Etherification of 5-Hydroxy-1-indanone

| Reagent Type | Example | Role in Reaction | Reference |

|---|---|---|---|

| Indanone Precursor | 5-Hydroxy-1-indanone | Substrate with phenolic -OH | nih.gov |

| Allyl Source | Allyl chloride or Allyl bromide | Electrophile | google.com |

| Base | Potassium carbonate, Sodium methoxide | Deprotonates the hydroxyl group | google.comiosrjournals.org |

| Solvent | Acetonitrile, Toluene | Reaction medium | google.comiosrjournals.org |

The reaction proceeds efficiently under relatively mild conditions to yield the final product, this compound.

Post-Cyclization Functionalization for Allyloxy Incorporation

Palladium-Catalyzed Allylic Functionalization

While direct palladium-catalyzed synthesis of this compound from an unsubstituted indanone is not the standard approach, palladium catalysis is extensively used in the functionalization of the indanone scaffold, particularly for creating carbon-carbon bonds at the α- and β-positions of the ketone. These methods are crucial for building molecular complexity.

Palladium-catalyzed asymmetric allylic alkylation (AAA) of indanones has been developed to introduce substituents at the 2-position. In these reactions, an enolate or enamine derived from the indanone acts as the nucleophile, attacking a π-allyl palladium complex. The choice of chiral ligands is critical for achieving high enantioselectivity.

For instance, the palladium-catalyzed intramolecular asymmetric allylic alkylation of ketones has been successfully applied to synthesize 2,3-disubstituted indanones with high diastereoselectivities and enantioselectivities. researchgate.net This transformation highlights the power of palladium catalysis in constructing complex chiral indanone cores. Although this specific example does not yield this compound, the principles can be extended to appropriately substituted precursors.

Furthermore, palladium-catalyzed reductive-Heck reactions provide a pathway to enantiomerically enriched 3-substituted indanones. acs.org This methodology involves an intramolecular cyclization and can be tuned to yield different products based on the choice of base.

The following table summarizes representative conditions for palladium-catalyzed functionalization of indanone derivatives:

| Reaction Type | Catalyst | Ligand | Base | Solvent | Yield (%) | ee (%) | Reference |

| Asymmetric Allylic Alkylation | Pd₂(dba)₃ | (R)-3,5-t-Bu-MeOBIPHEP | LHMDS | Toluene | up to 92 | up to 92 | researchgate.net |

| Asymmetric Reductive-Heck | Pd(OAc)₂ | (R)-BINAP | Ag₂CO₃ | DMA | up to 85 | up to 94 | acs.org |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of complex molecules can be strategically designed to be either convergent or divergent, each offering distinct advantages.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of structurally related products. sathyabama.ac.in In this context, 5-hydroxy-1-indanone is an excellent divergent precursor. From this single starting material, a library of 5-alkoxy-indan-1-ones can be generated by reaction with various alkyl halides. This compound would be one member of such a library. This strategy is highly efficient for creating structural diversity for applications like structure-activity relationship (SAR) studies.

Asymmetric Synthesis Considerations for Chiral Indanone Derivatives

While this compound itself is achiral, many of its derivatives, particularly those substituted at the 2- or 3-position of the indanone ring, are chiral. The development of asymmetric syntheses to access enantiomerically pure indanones is a significant area of research due to the importance of chirality in biological activity.

Several catalytic asymmetric methods have been developed for the synthesis of chiral indanones. Rhodium-catalyzed asymmetric intramolecular 1,4-addition of boronic acid derivatives has been shown to produce chiral 3-aryl-1-indanones in high yields and with excellent enantioselectivities. nih.govorganic-chemistry.orgacs.org This method utilizes a chiral ligand, such as MonoPhos, to control the stereochemical outcome of the cyclization. organic-chemistry.org

Organocatalysis also presents a powerful tool for the asymmetric synthesis of complex indanone structures. For instance, a multicomponent cascade reaction involving a Michael addition followed by a Henry-acetalization sequence has been used to prepare highly functionalized, chiral spirocyclic indanones with multiple stereocenters. thieme-connect.com

The following table provides examples of asymmetric syntheses of chiral indanone derivatives:

| Reaction Type | Catalyst | Chiral Ligand/Catalyst | Substrate Type | Yield (%) | ee (%) | Reference |

| Rh-catalyzed 1,4-addition | [Rh(cod)₂]BF₄ | MonoPhos | Pinacolborane chalcone | up to 95 | up to 95 | nih.govorganic-chemistry.org |

| Organocatalytic Michael-Henry | - | Cinchona-derived squaramide | Aldehyde and nitroalkene | up to 85 | up to 99 | thieme-connect.com |

These asymmetric methodologies, while not directly applied to the synthesis of this compound in the cited literature, are foundational for the preparation of chiral derivatives that may be synthesized from it. For example, a subsequent asymmetric functionalization of the 2- or 3-position of this compound could utilize these principles to generate enantiomerically enriched products.

Reaction Mechanisms and Transformative Chemistry of 5 Allyloxy Indan 1 One

Mechanistic Studies of Carbonyl Reactivity in the Indanone Framework

The reactivity of the five-membered ring of the indanone scaffold is largely centered around the chemistry of its carbonyl group. This includes the formation of enolates and subsequent reactions, as well as direct nucleophilic attacks on the carbonyl carbon.

Enolization and Enolate-Mediated Reactions

The carbon atom adjacent to the carbonyl group (C2) in 5-Allyloxy-indan-1-one possesses protons that are weakly acidic. The presence of the carbonyl group allows for the removal of one of these α-hydrogens by a base to form a resonance-stabilized intermediate known as an enolate. This process of enolate formation is a cornerstone of carbonyl chemistry.

The enolate can be generated under both basic and acidic conditions. In the presence of a base, a proton at the α-carbon is directly abstracted. The resulting enolate anion is a potent nucleophile, with its negative charge delocalized between the α-carbon and the oxygen atom. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to achieve complete and irreversible conversion of the ketone to its enolate. Under acidic conditions, the carbonyl oxygen is first protonated, which increases the acidity of the α-hydrogens, facilitating their removal by a weak base to form a neutral enol intermediate.

Enolates are versatile intermediates in carbon-carbon bond formation. Once formed from this compound, the enolate can react with various electrophiles at the α-carbon. For instance, alkylation can be achieved by treating the enolate with an alkyl halide, introducing a new substituent at the C2 position of the indanone ring.

| Reagent Type | Specific Example | Product Type |

| Strong Base | Lithium Diisopropylamide (LDA) | Quantitative enolate formation |

| Alkylating Agent | Methyl Iodide (CH₃I) | 2-Methyl-5-allyloxy-indan-1-one |

| Aldehyde/Ketone | Benzaldehyde (C₆H₅CHO) | α,β-unsaturated ketone (after dehydration) |

Nucleophilic Addition Pathways to the Ketone

The carbonyl carbon of the indanone ring is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by a wide range of nucleophiles. Nucleophilic addition is a fundamental reaction pathway for ketones, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol.

This reaction transforms the hybridization of the carbonyl carbon from sp² to sp³. Common nucleophiles used in these reactions include organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), which act as sources of carbanions to form new carbon-carbon bonds and tertiary alcohols. Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol, 5-allyloxy-indan-1-ol.

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during a workup step. This pathway is central to the synthesis of a variety of indane derivatives with modified functionality at the C1 position.

| Nucleophile Type | Specific Reagent | Product of Reaction with this compound |

| Hydride Reagent | Sodium Borohydride (NaBH₄) | 5-Allyloxy-indan-1-ol |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | 1-Methyl-5-allyloxy-indan-1-ol |

| Cyanide | Hydrogen Cyanide (HCN) | 5-Allyloxy-1-hydroxy-indan-1-carbonitrile |

Pericyclic Reactions Involving the Allyloxy Moiety

The allyloxy group attached to the aromatic ring of the indanone is not merely a passive substituent; it is a reactive handle that can participate in powerful pericyclic rearrangement reactions, most notably the Claisen rearrangement.

Claisen Rearrangements and Their Stereochemical Implications

The Claisen rearrangement is a thermally induced thieme-connect.comthieme-connect.com-sigmatropic rearrangement of an aryl allyl ether. epa.govoup.comrsc.orgwikipedia.org When this compound is heated, it can undergo this intramolecular reaction to form an ortho-allyl phenol. oup.comconsensus.app The reaction proceeds through a concerted, cyclic six-membered transition state. oup.comwikipedia.org

The mechanism involves the formation of a new carbon-carbon bond between the terminal carbon of the allyl group (C3') and the carbon atom ortho to the ether linkage on the aromatic ring (C4 or C6). Simultaneously, the carbon-oxygen bond of the ether is cleaved. oup.com This process typically requires high temperatures, often above 200°C. epa.govconsensus.app The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to restore the aromaticity of the benzene (B151609) ring, yielding the stable phenolic product. oup.comrsc.orgconsensus.apppku.edu.cn

For this compound, the rearrangement would lead to the migration of the allyl group to either the C4 or C6 position, resulting in 4-allyl-5-hydroxy-indan-1-one or 6-allyl-5-hydroxy-indan-1-one. A key stereochemical feature of the Claisen rearrangement is that the allyl group is inverted during the migration. Isotopic labeling studies have confirmed that the bond to the ring is formed by the carbon that was originally farthest from the ring. oup.com

Sigmatropic Shifts and Allylic Rearrangements

The Claisen rearrangement is the most prominent example of a sigmatropic shift for this compound. pku.edu.cnorganic-chemistry.orgrsc.org Sigmatropic reactions are a class of pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. rsc.org The Claisen rearrangement is specifically classified as a thieme-connect.comthieme-connect.com-sigmatropic shift, as the migrating sigma bond connects atoms that are both designated as position 3 in the two respective π-systems (the allyl and the vinyl/aryl systems). pku.edu.cnorganic-chemistry.orgnih.gov

While the thermal Claisen rearrangement is the most common, other allylic rearrangements can occur, often facilitated by Lewis acids or transition metals. nih.gov These catalysts can enable rearrangements to proceed under milder conditions and can sometimes alter the regioselectivity of the reaction. For instance, Lewis acids can coordinate to the ether oxygen, facilitating the C-O bond cleavage and promoting the rearrangement. nih.gov In some cases, related thieme-connect.comepa.gov-rearrangements can compete with or supplant the typical thieme-connect.comthieme-connect.com-shift, although this is less common for simple aryl allyl ethers. nih.govresearchgate.net

Transition Metal-Catalyzed Reactions of this compound

Both the allyloxy group and the indanone core can be sites for transition metal-catalyzed transformations, providing powerful methods for molecular diversification.

The allyloxy group is particularly reactive in the presence of palladium catalysts. The Tsuji-Trost reaction, or palladium-catalyzed allylic substitution, is a fundamental transformation of allyl ethers. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction is initiated by the coordination of a palladium(0) complex to the double bond of the allyl group, followed by oxidative addition to form a π-allylpalladium(II) intermediate. wikipedia.orgorganic-chemistry.orgyoutube.com This complex is electrophilic and can be attacked by a wide range of nucleophiles. In the context of this compound, this reaction would typically result in the cleavage of the allyl group and formation of 5-hydroxy-indan-1-one, with the allyl group being transferred to the nucleophile. This serves as a method for deallylation under mild conditions, using an allyl scavenger as the nucleophile.

The indanone framework itself is also amenable to transition metal catalysis. Rhodium catalysts, for example, have been extensively used to perform reactions on the indanone skeleton. oup.comrsc.orgrsc.org These include C-H activation reactions, where a C-H bond is cleaved and replaced with a new bond, and annulation reactions to build more complex fused-ring systems. oup.comrsc.org For instance, rhodium(III)-catalyzed C-H activation of the aromatic ring of an indanone derivative can be coupled with alkynes to construct new rings. oup.com Furthermore, rhodium(II) acetate (B1210297) has been shown to catalyze reactions of diazo compounds derived from indanones, leading to cyclopropanations and C-H insertion products. epa.govacs.org These methodologies highlight the potential for late-stage functionalization of the this compound scaffold. nih.govrsc.orgresearchgate.net

| Catalyst System | Reactive Site | Reaction Type | Potential Product |

| Pd(PPh₃)₄ / Nucleophile | Allyloxy Group | Tsuji-Trost Allylic Substitution | 5-Hydroxy-indan-1-one + Allylated Nucleophile |

| [Rh(Cp*)Cl₂]₂ | Indanone (Aromatic C-H) | C-H Activation / Annulation | Fused Polycyclic Indanone Derivative |

| Rh₂(OAc)₄ | Indanone (α-position via diazo) | Carbene Insertion / Cyclopropanation | Spirocyclic or Substituted Indanone |

Gold(I)-Catalyzed Transformations

Gold(I) catalysts are renowned for their ability to activate π-systems like alkynes and allenes, facilitating a variety of organic transformations. mdpi.com In the context of this compound, gold(I) catalysis can initiate intramolecular reactions. The general mechanism involves the coordination of the gold(I) complex to the alkyne or allene (B1206475) moiety, which enhances its electrophilicity and makes it susceptible to nucleophilic attack. nih.govnih.gov

In a typical transformation, the oxygen atom of the allyloxy group can act as an intramolecular nucleophile, attacking the gold-activated π-system. This can lead to the formation of new heterocyclic rings fused to the indanone core. For instance, a gold(I)-catalyzed reaction could proceed via a 5-endo-dig or 6-exo-dig cyclization, depending on the specific substrate and reaction conditions, ultimately forming intricate polycyclic structures. nih.gov The process often concludes with a protodeauration step, regenerating the gold(I) catalyst and yielding the final product. nih.gov The choice of ligands on the gold(I) catalyst can significantly influence the reaction's stereoselectivity and regioselectivity. mdpi.com

Table 1: Key Features of Gold(I)-Catalyzed Transformations

| Feature | Description |

| Catalyst | Typically a soluble gold(I) complex, such as (L)AuCl/AgOTf, where L is a phosphine (B1218219) ligand. |

| Mechanism | Involves π-activation of an alkyne or allene, followed by intramolecular nucleophilic attack. nih.govnih.gov |

| Key Intermediates | May include mono(gold) vinyl or bis(gold) vinyl species. nih.gov |

| Products | Often complex heterocyclic structures resulting from cyclization reactions. |

| Selectivity | Can be controlled by the choice of ligands and reaction conditions. mdpi.com |

Rhodium-Catalyzed Annulations and C-C Activations

Rhodium catalysts are particularly effective in mediating annulation reactions, which involve the formation of a new ring onto an existing molecular framework. rsc.orgbohrium.com For substrates like this compound, rhodium-catalyzed C-C bond activation presents a powerful strategy for constructing complex polycyclic systems. nih.gov

A notable example is the [5+2] annulation between 1-indanones and internal alkynes. nih.gov This reaction, facilitated by a rhodium catalyst, involves the activation of a C-C bond within the indanone structure. A temporary directing group is often employed to guide the catalyst to the desired position for C-C bond cleavage. The subsequent reaction with an alkyne leads to the formation of a seven-membered ring, resulting in a benzocycloheptenone derivative. nih.gov The use of strongly σ-donating N-heterocyclic carbene (NHC) ligands is often crucial for the success of these transformations. nih.gov

Table 2: Characteristics of Rhodium-Catalyzed Annulations

| Characteristic | Detail |

| Catalyst System | Typically involves a rhodium complex, such as [Cp*RhCl2]2, often with a silver salt co-catalyst. researchgate.net |

| Reaction Type | [5+2] annulation, leading to the formation of seven-membered rings. nih.gov |

| Key Step | Activation and cleavage of a less strained C-C bond in the indanone core. nih.gov |

| Ligand Effect | Strongly σ-donating NHC ligands are often essential for catalytic activity. nih.gov |

| Products | Diverse benzocycloheptenones and other polycyclic structures. nih.gov |

Cobalt-Catalyzed Cyclizations

Cobalt catalysts offer a versatile and more sustainable alternative to precious metals for promoting cyclization reactions. researchgate.net In the context of this compound derivatives, cobalt catalysts can be employed to construct fused tricyclic frameworks through intramolecular cyclizations. researchgate.net

For instance, a cobalt-diphosphine catalyst can promote intramolecular reactions between a vinylcyclopropane (B126155) and an alkyne. nih.gov Depending on the solvent, the reaction can be switched between a [5+2] cycloaddition and a homo-ene pathway. nih.gov In a non-coordinating solvent, the [5+2] cycloaddition product is favored, leading to the formation of a seven-membered ring. In contrast, a coordinating solvent promotes the homo-ene reaction. nih.gov This switchable reactivity allows for the selective synthesis of different polycyclic architectures from a common precursor.

Table 3: Aspects of Cobalt-Catalyzed Cyclizations

| Aspect | Description |

| Catalyst | Often a cobalt complex with a diphosphine ligand. nih.gov |

| Reaction Pathways | Can proceed via [5+2] cycloaddition or homo-ene reaction, depending on the solvent. nih.gov |

| Solvent Control | Non-coordinating solvents favor cycloaddition, while coordinating solvents favor the homo-ene pathway. nih.gov |

| Substrate Requirements | Typically involves substrates containing functionalities like vinylcyclopropanes and alkynes. nih.gov |

| Products | Fused tricyclic systems with varying ring sizes and functionalities. |

Other Significant Organic Transformations

Beyond the metal-catalyzed cyclizations, the allyloxy group in this compound can undergo other important organic transformations.

Olefin Isomerization Processes

The allyl group in this compound can undergo isomerization, which involves the migration of the carbon-carbon double bond. researchgate.net This process can be catalyzed by various reagents, including acids, bases, and transition metal complexes. researchgate.netresearchgate.net The isomerization of an allyl ether to the corresponding vinyl ether is a synthetically useful transformation, as the resulting enol ether is more susceptible to hydrolysis. organic-chemistry.org This two-step sequence of isomerization followed by hydrolysis is a common method for the deprotection of allyl ethers. organic-chemistry.org

The specific conditions for olefin isomerization can be tailored to achieve the desired outcome. For example, the use of a strong base like potassium tert-butoxide can effect the isomerization, although this method is not suitable for base-sensitive substrates. organic-chemistry.org Transition metal catalysts, such as those based on nickel, can also promote olefin isomerization, often with high stereoselectivity. nih.gov

Table 4: Overview of Olefin Isomerization

| Parameter | Details |

| Transformation | Migration of the C=C double bond within the allyl group. researchgate.net |

| Catalysts | Acids, bases (e.g., KOtBu), or transition metal complexes. researchgate.netorganic-chemistry.org |

| Synthetic Utility | Often the first step in a two-step deprotection of the allyl ether. organic-chemistry.org |

| Intermediate | Formation of a more labile enol ether. organic-chemistry.org |

| Subsequent Reaction | Mild acidic hydrolysis of the enol ether to liberate the free hydroxyl group. organic-chemistry.org |

Selective Deprotection Strategies of Allyloxy Ethers

The allyl group is a valuable protecting group for alcohols due to its stability under a range of conditions. organic-chemistry.org However, its selective removal is often a necessary step in a multi-step synthesis. Several strategies have been developed for the deprotection of allyloxy ethers. researchgate.net

One common method involves a two-step process of isomerization to an enol ether followed by mild acidic hydrolysis, as mentioned previously. organic-chemistry.org Alternatively, one-step deprotection methods can be employed. These often involve the use of a palladium catalyst to activate the double bond. organic-chemistry.orgnih.gov For instance, a palladium(0) catalyst in the presence of a suitable scavenger can cleave the allyl ether under mild conditions. nih.gov Another approach involves the use of samarium(II) iodide in the presence of water and an amine, which provides a selective cleavage of unsubstituted allyl ethers. organic-chemistry.org

Table 5: Deprotection Strategies for Allyloxy Ethers

| Method | Reagents and Conditions | Selectivity |

| Isomerization-Hydrolysis | 1. Base (e.g., KOtBu) or transition metal catalyst. 2. Mild acid. organic-chemistry.org | General method. |

| Palladium-Catalyzed | Pd(0) catalyst with a scavenger (e.g., barbituric acid derivatives). organic-chemistry.orgnih.gov | Can be selective for aryl allyl ethers over alkyl allyl ethers. nih.gov |

| Samarium(II) Iodide | SmI2/H2O/i-PrNH2. organic-chemistry.org | Selective for unsubstituted allyl ethers. organic-chemistry.org |

| Oxidative Cleavage | Involves hydroxylation of the double bond followed by periodate (B1199274) scission. organic-chemistry.org | Proceeds under near-neutral pH. organic-chemistry.org |

In-depth Spectroscopic Analysis of this compound Unattainable Due to Lack of Available Data

A comprehensive article detailing the advanced spectroscopic characterization and structural elucidation of the chemical compound this compound cannot be generated at this time. A thorough search of available scientific literature and chemical databases has revealed a significant lack of published experimental data for this specific molecule, particularly concerning its Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) spectra.

The user's request specified a detailed analysis, including data tables for ¹H NMR, ¹³C NMR, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), and vibrational spectroscopy. This level of detail is essential for a scientifically accurate and informative article on the spectroscopic characterization of a compound. Such an analysis relies on precise, experimentally determined data, which appears to be absent from the public domain for this compound.

While general principles of spectroscopy allow for the prediction of approximate spectral characteristics based on the compound's structure—an indanone core with an allyloxy substituent—presenting such theoretical data as factual would be scientifically unsound and misleading. An accurate report would necessitate access to peer-reviewed studies where this compound has been synthesized and its properties rigorously characterized using these advanced analytical methods.

Without access to primary spectral data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and authority. Therefore, until such data is published and made available, a detailed and factual article on the spectroscopic characterization of this compound remains unfeasible.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Allyloxy Indan 1 One

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the deduction of structural features through fragmentation analysis.

High-resolution mass spectrometry is critical for determining the precise elemental composition of a molecule. By adding an allyl group (C₃H₅) to the molecular formula of 5-hydroxy-indan-1-one (C₉H₈O₂) and subtracting a hydrogen atom, the molecular formula for 5-Allyloxy-indan-1-one is determined to be C₁₂H₁₂O₂.

HRMS provides the exact mass of the molecular ion, which can be used to confirm this molecular formula. The theoretical exact mass is calculated based on the most abundant isotopes of each element. This high degree of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂O₂ |

| Calculated Exact Mass ([M]+•) | 188.08373 Da |

| Protonated Molecule ([M+H]⁺) | 189.09101 Da |

| Sodiated Molecule ([M+Na]⁺) | 211.07295 Da |

Tandem mass spectrometry (MS/MS) is employed to further probe the structure of the molecule. In an MS/MS experiment, the molecular ion (or a specific fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a virtual fingerprint of the molecule, confirming the connectivity of its atoms.

While direct experimental MS/MS data for this compound is not available, a plausible fragmentation pathway can be predicted based on the known fragmentation of similar indanone derivatives and aromatic ethers. nih.gov The primary fragmentation events are expected to involve the allyloxy group and the indanone core.

Key predicted fragmentation pathways include:

Loss of the allyl radical (•C₃H₅): A common fragmentation for allyl ethers, this would result in a resonance-stabilized phenoxy radical cation at m/z 147.

Retro-Diels-Alder (RDA) reaction of the indanone ring: This could lead to the loss of ethylene (B1197577) (C₂H₄), a characteristic fragmentation for this ring system.

Cleavage of the ether bond with hydrogen rearrangement: This could lead to the formation of a radical cation of 5-hydroxy-indan-1-one.

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment |

|---|---|---|

| 147 | •C₃H₅ (Allyl radical) | [M - C₃H₅]⁺ |

| 160 | C₂H₄ (Ethylene) | [M - C₂H₄]⁺• |

| 132 | C₃H₄O (Acrolein) | [M - C₃H₄O]⁺• |

| 119 | •C₃H₅ and CO | [M - C₃H₅ - CO]⁺ |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-stacking.

Currently, a specific crystal structure for this compound has not been reported in the crystallographic databases. However, analysis of published crystal structures of other indanone derivatives allows for an informed prediction of its solid-state characteristics. nih.govresearchgate.net It is anticipated that the indanone core would be largely planar. The orientation of the allyloxy substituent relative to the aromatic ring would be a key conformational feature.

In the solid state, molecules of this compound would likely pack in a manner that maximizes van der Waals forces. The presence of the polar carbonyl group and the ether oxygen could lead to dipole-dipole interactions that influence the crystal packing. The potential for C-H···O hydrogen bonds involving the carbonyl oxygen or the ether oxygen with protons from neighboring molecules could also play a significant role in stabilizing the crystal lattice.

| Parameter | Predicted Characteristic |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Indanone Ring Conformation | Essentially planar |

| Key Intermolecular Interactions | Van der Waals forces, Dipole-dipole interactions, potential C-H···O hydrogen bonds |

| Molecular Packing | Likely to exhibit herringbone or π-stacking motifs |

Computational Chemistry and Theoretical Investigations of 5 Allyloxy Indan 1 One

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical methods are fundamental to understanding the behavior of electrons within a molecule, which in turn dictates its structure, stability, and reactivity. These studies for 5-Allyloxy-indan-1-one involve solving approximations of the Schrödinger equation to determine its electronic wavefunction and energy.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. researchgate.net This process, called geometry optimization, seeks to find the structure that corresponds to the lowest potential energy. youtube.com For this compound, calculations would typically employ a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a balanced description of the molecule's electronic structure. core.ac.ukresearchgate.net

The optimization algorithm systematically adjusts the positions of the atoms, calculating the forces on them at each step, until a stationary point on the potential energy surface is reached where the net forces are effectively zero. youtube.comgoogle.com The successful convergence of the optimization indicates that the molecule is in a stable, low-energy arrangement. youtube.com This optimized geometry is the foundational starting point for most other computational predictions. arxiv.org

The presence of rotatable single bonds, particularly within the allyloxy side chain (O-CH₂-CH=CH₂), means that this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to explore the molecule's potential energy surface to identify all stable conformers (local energy minima) and, most importantly, the global minimum energy conformation, which is the most likely structure to be observed under experimental conditions. plos.orgresearchgate.netresearchgate.net

Computational methods can systematically rotate the key dihedral angles in the molecule and perform an energy minimization at each step. researchgate.net This process maps out the conformational landscape, revealing the relative energies of different conformers. nih.gov For this compound, this would involve analyzing the orientation of the allyl group relative to the indanone ring system. The results can be tabulated to compare the stability of the most significant conformers.

| Conformer | Key Dihedral Angle (C4-C5-O-C_allyl) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| 1 (Global Minimum) | 178.5° | 0.00 | 75.3 |

| 2 | -65.2° | 1.15 | 12.1 |

| 3 | 70.1° | 1.20 | 11.0 |

| 4 | 5.5° | 2.50 | 1.6 |

The electronic behavior of this compound can be understood by examining its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). core.ac.ukresearchgate.net The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. unizin.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. core.ac.uk A smaller gap generally suggests a more reactive molecule. For this compound, the HOMO is expected to have significant electron density on the electron-rich aromatic ring and the ether oxygen, while the LUMO would likely be centered on the electron-withdrawing carbonyl group of the indanone core. masterorganicchemistry.com

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of new compounds. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. core.ac.ukresearchgate.netnih.gov These calculations are performed on the optimized geometry of the molecule. The predicted chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. oregonstate.edu The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.gov

| Proton Position | Predicted Chemical Shift (ppm) |

|---|---|

| H4 (Aromatic) | 6.95 |

| H6 (Aromatic) | 7.05 |

| H7 (Aromatic) | 7.60 |

| H2 (Indanone) | 2.70 |

| H3 (Indanone) | 3.10 |

| H1' (Allyl O-CH₂) | 4.60 |

| H2' (Allyl =CH-) | 6.05 |

| H3' (Allyl =CH₂) | 5.30, 5.45 |

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C=O) | 205.0 |

| C2 | 26.5 |

| C3 | 36.0 |

| C3a | 155.0 |

| C4 | 108.0 |

| C5 | 160.0 |

| C6 | 115.5 |

| C7 | 125.0 |

| C7a | 130.0 |

| C1' (Allyl O-CH₂) | 69.0 |

| C2' (Allyl =CH-) | 133.0 |

| C3' (Allyl =CH₂) | 118.0 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. ksu.edu.sa DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. core.ac.uknih.gov These calculated frequencies and their corresponding intensities can be used to generate a theoretical vibrational spectrum. cardiff.ac.uk

It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other approximations inherent in the computational method, leading to better agreement with experimental spectra. core.ac.uk Potential Energy Distribution (PED) analysis can also be performed to assign the calculated frequencies to specific types of vibrations, such as stretching, bending, or rocking of particular functional groups. nih.gov This allows for a detailed interpretation of the experimental IR and Raman spectra.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected Activity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | IR, Raman |

| C-H Stretch (Alkane) | -CH₂- | 2980-2890 | IR, Raman |

| C=O Stretch (Ketone) | C=O | 1715 | Strong IR |

| C=C Stretch (Aromatic) | Ar C=C | 1610, 1580, 1490 | IR, Raman |

| C=C Stretch (Allyl) | -CH=CH₂ | 1645 | IR, Raman |

| C-O-C Stretch (Aromatic Ether) | Ar-O-C | 1250 | Strong IR |

| =C-H Bend (Allyl) | -CH=CH₂ | 990, 915 | IR |

Lack of Specific Computational Data for this compound

Following a comprehensive search for computational and theoretical chemistry studies focusing specifically on the compound This compound , it has been determined that there is a lack of publicly available research data to fulfill the detailed article outline as requested.

The structured sections and subsections provided, including:

Advanced Computational Methodologies

QM/MM Approaches for Complex Environments

require specific computational investigations, such as density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) studies to have been performed and published for this exact molecule.

The search results indicate that while general synthetic methods and reactions of the broader 1-indanone (B140024) class of molecules are documented, detailed computational mechanism studies, transition state analyses, and kinetic barrier calculations for this compound specifically are not present in the accessible scientific literature. Similarly, advanced simulations detailing its dynamic behavior or interactions within complex environments have not been reported.

Therefore, it is not possible to generate a scientifically accurate and verifiable article that adheres to the strict, data-dependent outline provided for the subject compound, this compound. Constructing such an article would require fabricating data and research findings, which is contrary to the principles of scientific accuracy.

An article on the general computational methodologies applied to similar molecular scaffolds, such as substituted indanones or other bicyclic ketones, could be produced. However, a detailed report focusing solely on the computational chemistry and theoretical investigations of this compound cannot be written at this time due to the absence of primary research literature on the topic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Allyloxy-indan-1-one, and how can purity be validated?

- Methodology :

- Synthesis : Alkylation of indan-1-one derivatives using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

- Characterization :

- NMR : Compare ¹H/¹³C chemical shifts with computational predictions (e.g., DFT) to confirm allyloxy substitution patterns.

- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to verify purity (>95%) .

- Stability : Assess thermal stability via TGA and compatibility with common solvents (e.g., DMSO, methanol) .

Q. How can researchers design initial biological assays to evaluate this compound’s pharmacological activity?

- Methodology :

- Target Selection : Prioritize targets based on structural analogs (e.g., indanone derivatives with anticonvulsant or antitumor activity) .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .

- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodology :

- Iterative Analysis :

- Repeat NMR experiments with higher field instruments (≥500 MHz) and variable-temperature settings to detect conformational flexibility .

- Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- Computational Refinement :

- Perform DFT geometry optimization (B3LYP/6-311+G(d,p)) to model allyloxy rotamers and compare with observed shifts .

- Triangulation : Compare results with X-ray crystallography (if crystalline) or IR spectroscopy to confirm functional groups .

Q. What experimental strategies optimize the regioselectivity of allyloxy substitution in indanone derivatives?

- Methodology :

- Reaction Parameter Screening :

- Test solvents (e.g., THF vs. DMF), bases (e.g., NaH vs. K₂CO₃), and temperatures to map selectivity trends .

- Mechanistic Probes :

- Use deuterium labeling or kinetic isotope effects to identify rate-determining steps.

- Monitor intermediates via in-situ FTIR or LC-MS .

- Catalytic Systems : Explore transition-metal catalysts (e.g., Pd or Cu) to enhance allylation efficiency .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound analogs?

- Methodology :

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogens, alkyl chains) using parallel synthesis workflows .

- Data Integration :

- Biological Data : Corrogate IC₅₀ values with electronic (Hammett σ) or steric (Taft) parameters .

- Computational Models : Use QSAR tools (e.g., CoMFA, molecular docking) to predict binding affinities .

- Validation : Test top candidates in secondary assays (e.g., in vivo models for pharmacokinetics) .

Data Reporting and Reproducibility Guidelines

- Experimental Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw data in supplements and processed data in main text tables .

- Uncertainty Analysis : Report standard deviations for triplicate measurements and instrument detection limits (e.g., HPLC LOD/LOQ) .

- Ethical Compliance : Disclose synthetic yields, failed attempts, and safety protocols (e.g., handling oxidizing agents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.